DS-3078a -

DS-3078a

Catalog Number: EVT-1535761
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-3078a is an orally bioavailable inhibitor of raptor-mTOR protein complex (TORC1) and rictor-mTOR protein complex (TORC2) with potential antineoplastic activity. TORC1/2 inhibitor DS-3078a binds to and inhibits both TORC1 and TORC2 , which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

DS-3078a is a novel compound developed by Daiichi Sankyo Company, classified as an oral inhibitor targeting the mechanistic target of rapamycin complex 1 and 2 (TORC1/2). This compound is currently undergoing clinical trials for its potential use in treating advanced solid tumors and lymphomas. The development of DS-3078a is part of a broader effort to explore targeted therapies in oncology, particularly those that can inhibit specific signaling pathways involved in cancer progression.

Source and Classification

DS-3078a is synthesized by Daiichi Sankyo Company, which focuses on innovative pharmaceutical solutions. The compound falls under the category of small molecule inhibitors, specifically designed to interfere with the TOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. This classification positions DS-3078a within the realm of targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of DS-3078a involves several chemical reactions that utilize various reagents and solvents. The procedures typically include:

  1. Formation of Key Intermediates: Initial reactions involve creating intermediates that are essential for the final structure of DS-3078a.
  2. Coupling Reactions: These are critical steps where different molecular fragments are combined to form the complete structure.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product from by-products.

Technical Details

The synthesis employs techniques such as:

  • Thin Layer Chromatography (TLC) for monitoring reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry for molecular weight determination.
Molecular Structure Analysis

Structure

The molecular structure of DS-3078a is characterized by its complex arrangement of atoms that facilitate its interaction with the TORC1/2 complexes. The exact structure can be represented using chemical notation and visualized through computational modeling techniques.

Data

Key structural data include:

  • Molecular Formula: C₁₈H₁₈N₄O₄
  • Molecular Weight: Approximately 358.36 g/mol
  • 3D Conformation: Computational studies often utilize Density Functional Theory (DFT) to optimize the geometry and predict electronic properties.
Chemical Reactions Analysis

Reactions

DS-3078a participates in various chemical reactions during its synthesis and potential metabolic pathways. These reactions include:

  • Alkylation: Involves introducing alkyl groups to enhance biological activity.
  • Hydrolysis: May occur during metabolic processing in vivo.

Technical Details

Reactions are typically monitored using spectroscopic methods, ensuring that each step proceeds efficiently towards the desired product while minimizing side reactions.

Mechanism of Action

The mechanism of action for DS-3078a involves its selective inhibition of TORC1 and TORC2, which are integral to the phosphoinositide 3-kinase (PI3K) signaling pathway. By inhibiting these complexes, DS-3078a disrupts downstream signaling that promotes cell growth and survival in cancer cells.

Process and Data

  1. Inhibition of TORC1/2: This leads to decreased phosphorylation of key substrates involved in cell cycle progression.
  2. Induction of Apoptosis: The inhibition results in increased apoptosis in cancer cells, making it a promising therapeutic agent.
Physical and Chemical Properties Analysis

Physical Properties

DS-3078a exhibits several notable physical properties:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide, with limited solubility in water.

Chemical Properties

Chemical properties include stability under various pH conditions and thermal stability, which are crucial for formulation development.

Relevant data includes:

  • Melting Point: Determined through differential scanning calorimetry.
  • pKa Values: Important for understanding ionization at physiological pH.
Applications

DS-3078a has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: As a TORC1/2 inhibitor, it is being investigated for efficacy against various cancers, particularly those resistant to conventional therapies.
  • Research Tool: It can serve as a valuable tool for studying the TOR signaling pathway and its role in cancer biology.
Introduction to DS-3078a

Background and Discovery of Dual TORC1/2 Kinase Inhibitors

The development of dual TORC1/2 kinase inhibitors represents a paradigm shift in targeting the mechanistic target of rapamycin (mTOR) pathway, a critical regulator of cell growth, metabolism, and survival. First-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) selectively inhibit TORC1 but exhibit limited efficacy due to their inability to block TORC2 and their induction of compensatory feedback loops via Akt activation [2] [5]. This limitation spurred the discovery of second-generation ATP-competitive inhibitors that simultaneously target both TORC1 and TORC2 complexes. These agents bind the kinase domain of mTOR, preventing phosphorylation of downstream effectors like S6K1 (TORC1-specific) and AKT-S473 (TORC2-specific) [5] [7]. Key milestones include the identification of benzoxazole and pyrazolopyrimidine scaffolds, exemplified by compounds such as sapanisertib (TAK-228) and vistusertib (AZD2014), which demonstrated broad anti-tumor activity in preclinical models of solid tumors and hematologic malignancies [4] [5] [7].

Table 1: Evolution of mTOR Inhibitors

GenerationTargetRepresentative AgentsKey Limitations
FirstTORC1 onlyRapamycin, EverolimusTORC2 escape; Feedback AKT activation
SecondTORC1 + TORC2Sapanisertib, Vistusertib, DS-3078aMetabolic toxicities (hyperglycemia)

Rationale for Targeting mTOR Signaling in Oncology

Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of oncogenesis, driving uncontrolled proliferation and evasion of apoptosis. Genetic alterations (e.g., PIK3CA mutations, PTEN loss) or epigenetic hyperactivation of this pathway occur in >50% of solid tumors, including cervical, ovarian, and non-small cell lung cancers (NSCLC) [2] [8]. In cervical cancer, PIK3CA mutations are prevalent in 31.7% of cases, correlating with chemoresistance and poor prognosis [2]. Dual TORC1/2 inhibitors offer three key advantages over selective agents:

  • Comprehensive pathway suppression: By inhibiting both TORC1 and TORC2, they prevent compensatory AKT activation seen with rapalogs [5].
  • Modulation of the tumor microenvironment (TME): Dual inhibitors reduce PD-L1 expression and enhance cytotoxic T-cell infiltration, synergizing with immune checkpoint inhibitors like PD-1 antibodies [2].
  • Overcoming therapeutic resistance: They restore sensitivity to chemotherapy and targeted agents in models of nasopharyngeal carcinoma (NPC) and squamous NSCLC [5] [7]. Preclinical data confirm that combinations with paclitaxel or cisplatin induce synergistic apoptosis in tumor xenografts [5] [7].

Table 2: mTOR Pathway Alterations in Key Cancers

Cancer TypeAlteration FrequencyAssociated Alterations
Cervical carcinoma31.7% (PIK3CA mutations)HPV oncoproteins E6/E7
Squamous NSCLC20–30%PTEN loss; EGFR mutations
Nasopharyngeal carcinoma15–20%EBV-driven LMP1 activation

DS-3078a as a Novel Small Molecule Inhibitor: Classification and Academic Relevance

DS-3078a is a structurally optimized, orally bioavailable benzoxazole derivative classified as a Type II ATP-competitive kinase inhibitor. It binds the mTOR kinase domain in a DFG-out (Asp-Phe-Gly) conformation, extending into the hydrophobic back pocket to achieve high selectivity over related kinases like PI3K [7] [9]. Its physicochemical properties—including low molecular weight (<500 Da) and moderate lipophilicity (cLogP ≈ 3.2)—enhance blood-brain barrier penetration, a critical advantage for treating CNS malignancies [6] [9].

Academic studies highlight DS-3078a’s unique pharmacodynamic profile:

  • Dual TORC1/2 inhibition: Reduces phosphorylation of S6K1 (Thr389) and AKT (Ser473) at nanomolar IC₅₀ values (1–5 nM in enzymatic assays) [7].
  • Anti-tumor efficacy: In HGSOC and squamous NSCLC xenografts, DS-3078a combined with paclitaxel achieved tumor regression rates of 52% and 35%, respectively, with progression-free survival extending to 5.8 months [5].
  • Chemical tractability: Structure-activity relationship (SAR) studies indicate that substitutions at the C4 position of the benzoxazole ring modulate metabolic stability and CYP3A4 interactions, minimizing drug-drug liabilities [9].

Current research explores DS-3078a in three key contexts:

  • Combination with immunotherapy: Synergy with PD-1 inhibitors in cervical cancer models irrespective of PD-L1 status [2].
  • Overcoming chemotherapy resistance: Reversal of cisplatin resistance in NPC via suppression of Wnt/β-catenin and EMT pathways [7].
  • Fragment-based drug design: Virtual screening identifies analogs with improved mTORC1 selectivity and reduced colloidal aggregation tendencies [6].

Properties

Product Name

DS-3078a

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

DS3078a; DS 3078a; DS-3078a

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.